4-(Tert-butoxy)benzene-1-carbothioamide

Description

Structural and Chemical Characterization

Molecular Structure and Functional Groups

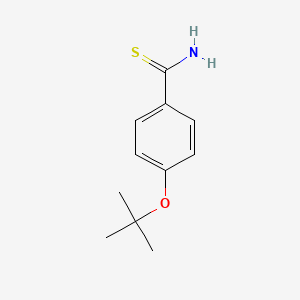

The molecular architecture of 4-(tert-butoxy)benzene-1-carbothioamide combines three distinct structural elements that work synergistically to define its chemical properties. The compound features a benzene ring core substituted at the para position with both a tert-butoxy group and a carbothioamide moiety, creating a symmetrical arrangement that influences both steric accessibility and electronic distribution. The molecular formula C₁₁H₁₅NOS reflects the incorporation of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration that determines the compound's reactivity profile.

The compound's structure can be represented by the SMILES notation CC(C)(C)Oc1ccc(cc1)C(=S)N, which clearly illustrates the connectivity pattern between the aromatic ring and its substituents. The InChI key VAEZVEPJNVRCFQ-UHFFFAOYSA-N provides a unique identifier for this specific molecular arrangement, distinguishing it from structural isomers and related compounds. The spatial arrangement of these functional groups creates specific molecular regions with varying electron density distributions that influence intermolecular interactions and chemical reactivity patterns.

Benzene Ring Substitution Patterns

The benzene ring in this compound exhibits a para-disubstitution pattern, with the tert-butoxy and carbothioamide groups positioned at opposite ends of the aromatic system. This arrangement maximizes the separation between the two substituents, minimizing steric interactions while allowing for optimal electronic communication through the conjugated pi-electron system of the benzene ring. The para-substitution pattern is particularly significant as it creates a linear molecular geometry that can influence crystal packing arrangements and intermolecular hydrogen bonding patterns.

The aromatic ring system maintains its characteristic planarity despite the presence of bulky substituents, though slight deviations from perfect planarity may occur due to steric interactions between the substituents and the aromatic hydrogen atoms. The electron-withdrawing nature of the carbothioamide group contrasts with the electron-donating properties of the tert-butoxy substituent, creating a push-pull electronic effect across the aromatic system that can influence the compound's reactivity toward electrophilic and nucleophilic reagents.

The substitution pattern also affects the compound's spectroscopic properties, particularly in nuclear magnetic resonance spectroscopy where the aromatic protons exhibit characteristic splitting patterns consistent with para-disubstituted benzene derivatives. The symmetrical arrangement results in simplified aromatic proton signals, typically appearing as two doublets corresponding to the protons ortho to each substituent.

Carbothioamide Functional Group Properties

The carbothioamide functional group represents the defining feature of this compound, incorporating both nitrogen and sulfur heteroatoms in a thiourea-like arrangement. The carbon-sulfur double bond exhibits characteristic stretching frequencies in infrared spectroscopy, typically appearing in the region between 1025 and 1225 wavenumbers per centimeter for thiocarbonyl derivatives. However, the presence of nitrogen adjacent to the thiocarbonyl group introduces vibrational coupling effects that can complicate spectral interpretation.

Research has demonstrated that nitrogen-containing thiocarbonyl derivatives exhibit three characteristic absorption bands in infrared spectroscopy, designated as the negative nitrogen carbon sulfur bands appearing at 1395-1570, 1260-1420, and 940-1140 wavenumbers per centimeter due to mixed vibrations involving the entire functional group. These bands result from strong vibrational coupling between the carbon-sulfur stretch and nitrogen-carbon stretching vibrations, creating a complex spectroscopic signature that can be useful for qualitative identification.

The carbothioamide group exhibits significant resonance stabilization, with electron delocalization occurring between the nitrogen lone pair and the thiocarbonyl pi-system. This resonance interaction reduces the electrophilic character of the carbon center while increasing the nucleophilicity of the sulfur atom, influencing the compound's reactivity toward various chemical transformations. The planarity of the carbothioamide group facilitates optimal orbital overlap for resonance interactions, though this planarity may be disrupted by steric interactions with adjacent substituents.

| Spectroscopic Property | Characteristic Range | Assignment |

|---|---|---|

| Carbon-Sulfur Stretch | 1025-1225 cm⁻¹ | Thiocarbonyl vibration |

| Nitrogen-Carbon-Sulfur Band I | 1395-1570 cm⁻¹ | Mixed vibrations |

| Nitrogen-Carbon-Sulfur Band II | 1260-1420 cm⁻¹ | Mixed vibrations |

| Nitrogen-Carbon-Sulfur Band III | 940-1140 cm⁻¹ | Mixed vibrations |

Tert-Butoxy Group Influence on Steric and Electronic Effects

The tert-butoxy substituent exerts profound influences on both the steric environment and electronic properties of this compound through multiple mechanisms. Sterically, the bulky tert-butyl group creates significant spatial congestion around the oxygen atom, limiting rotational freedom and influencing the accessibility of nearby molecular regions to external reagents. This steric hindrance can affect reaction rates and selectivity patterns in chemical transformations involving the compound.

Electronically, the tert-butoxy group functions as a strong electron-donating substituent through both inductive and resonance mechanisms. The oxygen atom possesses lone pairs that can participate in resonance interactions with the aromatic pi-system, increasing electron density at the ortho and para positions relative to the substituent. Additionally, the alkyl groups attached to the oxygen center provide electron density through inductive effects, further enhancing the electron-donating capacity of the substituent.

The combination of steric bulk and electron-donating properties makes the tert-butoxy group particularly effective at modulating the reactivity of the carbothioamide functional group. The increased electron density in the aromatic ring can enhance nucleophilic character at the carbothioamide carbon, while the steric protection provided by the bulky substituent can influence reaction selectivity and product distributions. The tert-butoxy group also enhances the compound's lipophilicity, facilitating passage through biological membranes and influencing solubility characteristics in organic solvents.

| Property | Effect of Tert-butoxy Group | Magnitude |

|---|---|---|

| Electron Density | Increases through resonance and induction | Strong |

| Steric Hindrance | Creates spatial congestion | Moderate to High |

| Lipophilicity | Enhances membrane permeability | Significant |

| Rotational Freedom | Restricts conformational flexibility | Moderate |

Structure

2D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-11(2,3)13-9-6-4-8(5-7-9)10(12)14/h4-7H,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEZVEPJNVRCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory Synthetic Route

The most commonly reported laboratory synthesis of 4-(Tert-butoxy)benzene-1-carbothioamide involves the reaction of 4-tert-butoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. This method proceeds via nucleophilic substitution where the thiocyanate ion attacks the acyl chloride, followed by rearrangement to form the carbothioamide group.

| Parameter | Details |

|---|---|

| Starting materials | 4-tert-butoxybenzoyl chloride, ammonium thiocyanate |

| Base | Pyridine |

| Solvent | Typically anhydrous organic solvent (e.g., dichloromethane) |

| Temperature | Ambient to moderate heating (room temperature to ~60°C) |

| Reaction time | Several hours, depending on conditions |

| Work-up | Extraction, washing, and purification by recrystallization or chromatography |

This synthetic route is favored for its straightforward approach and relatively high selectivity toward the carbothioamide product.

Precursor Preparation: 4-Tert-butoxybenzoyl Chloride

Since this compound synthesis requires 4-tert-butoxybenzoyl chloride, its preparation is an important step. The precursor is typically synthesized by chlorination of 4-tert-butoxybenzoic acid using reagents like thionyl chloride or oxalyl chloride under controlled conditions.

An alternative route involves etherification of para-chlorophenol with isobutylene to form 4-tert-butoxy chlorobenzene, which can be further functionalized to the acyl chloride derivative. The etherification process is catalyzed by sulfuric acid or quaternary ammonium salts, conducted in organic solvents, and involves careful control of temperature and reactant ratios to maximize yield.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Synthesis of 4-tert-butoxybenzoyl chloride | Chlorination of 4-tert-butoxybenzoic acid | Thionyl chloride or oxalyl chloride, inert solvent, reflux | Precursor for carbothioamide synthesis |

| Etherification to 4-tert-butoxy chlorobenzene | Reaction of para-chlorophenol with isobutylene | Sulfuric acid catalyst, organic solvent, 1–6 hours, room temperature | Alternative route to precursor |

| Formation of this compound | Reaction of 4-tert-butoxybenzoyl chloride with ammonium thiocyanate | Pyridine base, organic solvent, room temperature to moderate heat | Main synthetic route |

| Industrial scale-up | Optimization of lab method, continuous flow reactors | Controlled temperature, solvent recycling, purification techniques | Enhanced yield and scalability |

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)benzene-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 4-(Tert-butoxy)benzene-1-carbothioamide typically involves the reaction of 4-tert-butoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The compound can undergo various reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The carbothioamide group can be reduced to an amine.

- Substitution Reactions : The tert-butoxy group can be substituted under appropriate conditions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of diverse functional groups, making it a valuable building block in organic chemistry.

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted derivatives | Halogens, nucleophiles |

Biological Research

In biological studies, this compound has been utilized for investigating enzyme inhibition and protein interactions. Its ability to form hydrogen bonds and coordinate with metal ions makes it a suitable candidate for studying molecular targets.

Case Study : A study exploring the inhibitory effects of carbothioamides on specific enzymes demonstrated that compounds similar to this compound exhibited significant inhibition rates, suggesting potential therapeutic applications in drug design.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials. Its stability and reactivity make it useful in various industrial processes, particularly in the formulation of chemical products that require specific functional groups.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)benzene-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares 4-(tert-butyl)benzene-1-carbothioamide with two brominated analogs:

Key Observations:

Molecular Weight and Substituents: Brominated analogs exhibit higher molecular weights due to bromine (Br) and additional aromatic substituents. For example, 4-(2-bromo-4-methylphenoxy)benzene-1-carbothioamide has a molecular weight of 322.22 g/mol, ~66% higher than the tert-butyl analog . Bromine’s electron-withdrawing nature may reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the electron-donating tert-butyl group .

Physical Properties :

- The tert-butyl analog’s melting point (145–148 °C) suggests moderate crystallinity, while brominated analogs likely have higher melting points due to stronger halogen bonding and molecular weight, though data are unavailable .

The tert-butyl group’s steric bulk may hinder certain reactions but improve stability in drug design .

Functional Analogs with Tert-Butoxy Groups

describes imidazole derivatives with tert-butoxy groups, such as 4-[(tert-butoxy)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole . While these share tert-butoxy (-O-C(CH₃)₃) moieties, their core imidazole structure and additional functional groups (e.g., lysyl residues) distinguish them from benzene-carbothioamides.

Key Differences:

- Core Structure : Imidazole vs. benzene rings.

- Functionality: The imidazole derivatives include amino acid conjugates, suggesting applications in peptide synthesis or protease inhibition .

- Solubility : The tert-butoxy group may enhance water solubility compared to the hydrophobic tert-butyl group in the target compound .

Biological Activity

4-(Tert-butoxy)benzene-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews its biochemical properties, mechanisms of action, and biological activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a tert-butoxy group and a carbothioamide functional group. The chemical formula is C11H15NOS, and its CAS number is 1039315-11-1. This structural configuration is significant for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the modulation of signaling pathways such as MAPK/ERK, leading to altered gene expression and inhibition of cell proliferation .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via MAPK pathway |

| A549 | 30 | Inhibition of cell migration |

| HeLa | 20 | Modulation of p53 signaling |

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several pathogens. Studies utilizing the broth microdilution method revealed that it exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 250 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor, particularly affecting pathways related to cell signaling and metabolism. The compound's interaction with collagen prolyl-4-hydroxylase has implications for collagen synthesis, which is crucial in various physiological processes .

Study on Anticancer Efficacy

In a recent study published in Pharmacological Reports, researchers evaluated the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent response in inhibiting cell growth, with significant apoptosis observed at concentrations above 20 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against various bacterial strains. The findings illustrated that at low concentrations, it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Q & A

Q. What are the optimal synthetic routes for 4-(Tert-butoxy)benzene-1-carbothioamide?

- Methodological Answer : The synthesis involves two key steps:

Introduction of the tert-butoxy group : Perform nucleophilic aromatic substitution on 4-hydroxybenzonitrile using tert-butyl bromide (or tert-butyl tosylate) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .

Conversion to carbothioamide : Treat the intermediate (4-(tert-butoxy)benzonitrile) with hydrogen sulfide (H₂S) under pressure or use Lawesson’s reagent in dry toluene at reflux for 6–8 hours. Monitor progress via TLC (silica gel, hexane:EtOAc 7:3). Purify via column chromatography (hexane:EtOAc gradient) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min, λ = 254 nm). Purity ≥95% is acceptable for most studies .

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) should show a singlet for tert-butyl protons (~1.3 ppm) and aromatic protons split by substituents (~7.5–8.0 ppm). ¹³C NMR confirms the C=S group (~200 ppm) .

- IR : Detect the C=S stretch near 1250 cm⁻¹ and tert-butoxy C-O stretch at ~1100 cm⁻¹ .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C. Use anhydrous DCM or THF for dissolution. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as the tert-butoxy group may hydrolyze to a phenol .

Advanced Questions

Q. How can researchers resolve contradictory data in reaction yields when modifying the tert-butoxy group’s position?

- Methodological Answer : Discrepancies often arise from steric hindrance or electronic effects. Use Design of Experiments (DoE) to test variables:

- Steric effects : Compare tert-butoxy with smaller alkoxy groups (e.g., methoxy) in Suzuki couplings.

- Electronic effects : Measure Hammett σ values for substituents to correlate with reaction rates.

Validate findings with DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation barriers .

Q. What computational methods predict the reactivity of the carbothioamide group in nucleophilic substitutions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify electrophilic sites. The sulfur atom in the carbothioamide group typically has high nucleophilicity.

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways.

Software packages like Gaussian or ORCA are recommended .

Q. How to optimize catalytic systems for coupling reactions involving this compound?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂) with ligands (XPhos, SPhos) in cross-coupling reactions. Use high-throughput experimentation (HTE) to test:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.